1,1'-{[Bromo(nitro)methylene]disulfonyl}bis(4-methyl-3-nitrobenzene)
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Overview
Description
1,1’-{[Bromo(nitro)methylene]disulfonyl}bis(4-methyl-3-nitrobenzene) is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and sulfonyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[Bromo(nitro)methylene]disulfonyl}bis(4-methyl-3-nitrobenzene) typically involves multiple steps, starting with the preparation of the benzene derivativeThe sulfonyl groups are introduced via sulfonation reactions, which involve the reaction of the benzene derivative with sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,1’-{[Bromo(nitro)methylene]disulfonyl}bis(4-methyl-3-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
1,1’-{[Bromo(nitro)methylene]disulfonyl}bis(4-methyl-3-nitrobenzene) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce bromo, nitro, and sulfonyl groups into other molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1’-{[Bromo(nitro)methylene]disulfonyl}bis(4-methyl-3-nitrobenzene) involves its reactive functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the sulfonyl groups can enhance the compound’s solubility and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
1,1’-{[Bromo(nitro)methylene]disulfonyl}bis(3-nitrobenzene): Similar structure but with different positions of the nitro groups.
1,1’-{[Bromo(nitro)methylene]disulfonyl}bis(2-nitrobenzene): Another isomer with nitro groups in different positions.
Uniqueness
1,1’-{[Bromo(nitro)methylene]disulfonyl}bis(4-methyl-3-nitrobenzene) is unique due to the specific arrangement of its functional groups, which can influence its reactivity and applications.
Properties
CAS No. |
62283-43-6 |
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Molecular Formula |
C15H12BrN3O10S2 |
Molecular Weight |
538.3 g/mol |
IUPAC Name |
4-[bromo-(4-methyl-3-nitrophenyl)sulfonyl-nitromethyl]sulfonyl-1-methyl-2-nitrobenzene |
InChI |
InChI=1S/C15H12BrN3O10S2/c1-9-3-5-11(7-13(9)17(20)21)30(26,27)15(16,19(24)25)31(28,29)12-6-4-10(2)14(8-12)18(22)23/h3-8H,1-2H3 |
InChI Key |
WBPVRWSMJBBLDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C([N+](=O)[O-])(S(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])Br)[N+](=O)[O-] |
Origin of Product |
United States |
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